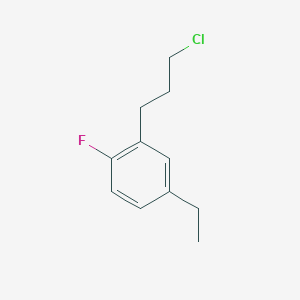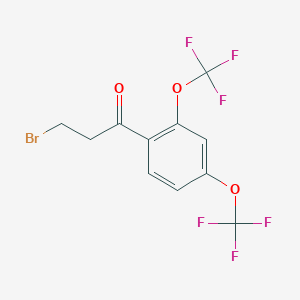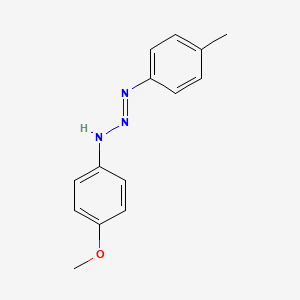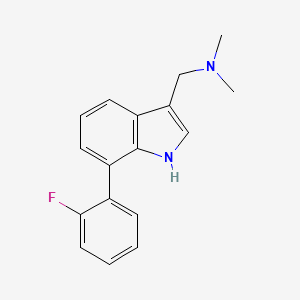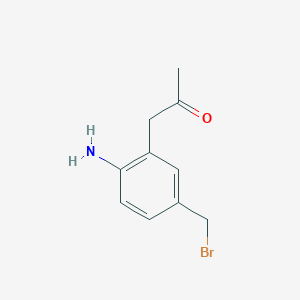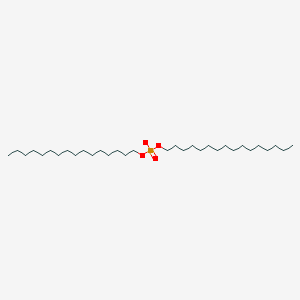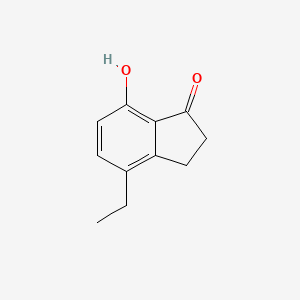
4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that combines a cyclopentanone ring fused with a benzene ring This compound is part of the indanone family, known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents like chromium trioxide in acetic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound irradiation and grinding have been reported to enhance synthetic performance .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, and bases.
Major Products Formed: The major products formed from these reactions include various substituted indanones, alcohols, and ketones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: A parent compound with similar structural features but lacking the ethyl and hydroxyl groups.
3-Methyl-1-indenone: Another derivative with a methyl group instead of an ethyl group.
6-Hydroxy-1-indenone: A compound with a hydroxyl group at a different position.
Uniqueness: 4-Ethyl-7-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of its ethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
72806-67-8 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-ethyl-7-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5,12H,2,4,6H2,1H3 |
InChI Key |
GPRYSTRJEAAXDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCC(=O)C2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
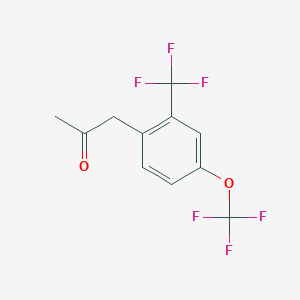
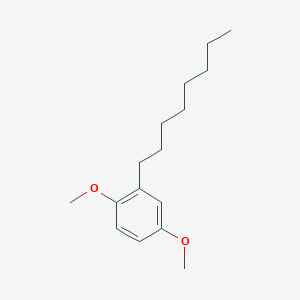
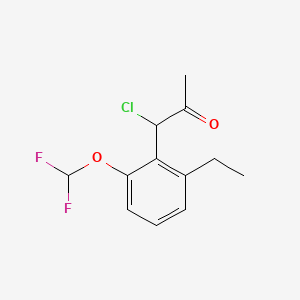
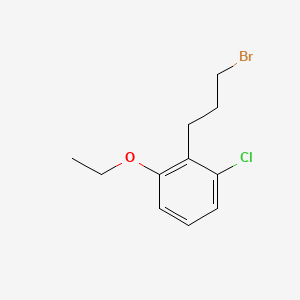
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
![N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide](/img/structure/B14063952.png)
